
Barium bis(triphenylmethanide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Barium bis(triphenylmethanide) is an organometallic compound that features a barium ion coordinated with two triphenylmethanide anions. This compound is of interest due to its unique structural and electronic properties, which make it a valuable subject of study in the field of inorganic and organometallic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
Barium bis(triphenylmethanide) can be synthesized through the reaction of barium metal with triphenylmethane in the presence of a strong base. The reaction typically involves the following steps:
- Dissolution of barium metal in an appropriate solvent such as tetrahydrofuran (THF).
- Addition of triphenylmethane to the solution.
- Introduction of a strong base, such as potassium tert-butoxide, to deprotonate the triphenylmethane, forming the triphenylmethanide anion.
- Coordination of the barium ion with the triphenylmethanide anions to form the final product.
Industrial Production Methods
Industrial production methods for barium bis(triphenylmethanide) are not well-documented, as this compound is primarily of academic interest. the synthesis in a laboratory setting can be scaled up by using larger quantities of reagents and solvents, while maintaining the same reaction conditions.
化学反応の分析
Types of Reactions
Barium bis(triphenylmethanide) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized by strong oxidizing agents, leading to the formation of barium oxide and triphenylmethanol.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The triphenylmethanide ligands can be substituted by other ligands, depending on the reaction conditions and the nature of the substituting ligand.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Reducing agents like lithium aluminum hydride can be used under controlled conditions.
Substituting Ligands: Various ligands, including phosphines and amines, can be introduced to replace the triphenylmethanide ligands.
Major Products Formed
Oxidation: Barium oxide and triphenylmethanol.
Reduction: Reduced barium species and modified triphenylmethane derivatives.
Substitution: New organometallic complexes with different ligands.
科学的研究の応用
Barium bis(triphenylmethanide) has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: While not widely used in industry, it serves as a model compound for studying the behavior of barium-containing organometallics.
作用機序
The mechanism of action of barium bis(triphenylmethanide) involves the coordination of the barium ion with the triphenylmethanide anions. This coordination affects the electronic properties of the compound, making it reactive towards various chemical reagents. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
Similar Compounds
Barium triphenylmethanide: Similar in structure but with different coordination environments.
Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionato): Another barium-containing organometallic compound with distinct properties and applications.
Uniqueness
Barium bis(triphenylmethanide) is unique due to its specific coordination environment and the electronic properties imparted by the triphenylmethanide ligands. This uniqueness makes it a valuable compound for studying the behavior of barium in organometallic chemistry and for exploring new synthetic methodologies.
特性
CAS番号 |
37909-22-1 |
|---|---|
分子式 |
C38H30Ba |
分子量 |
624.0 g/mol |
IUPAC名 |
barium(2+);diphenylmethylbenzene |
InChI |
InChI=1S/2C19H15.Ba/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h2*1-15H;/q2*-1;+2 |
InChIキー |
DICTZEDCLZEGEK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[C-](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[C-](C2=CC=CC=C2)C3=CC=CC=C3.[Ba+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;2-methyloxirane;oxirane;propane-1,2,3-triol](/img/structure/B14661169.png)
![2,2,2',2'-Tetramethyl-2,2',3,3'-tetrahydro-4,4'-spirobi[chromene]-7,7'-diol](/img/structure/B14661170.png)
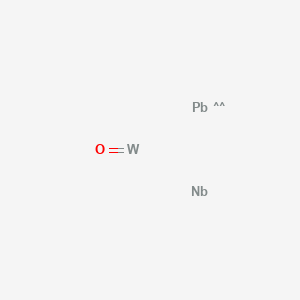
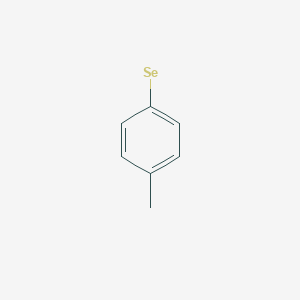
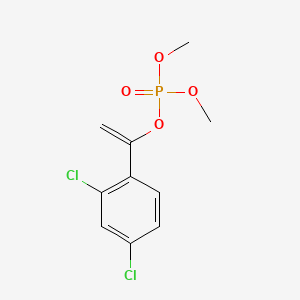
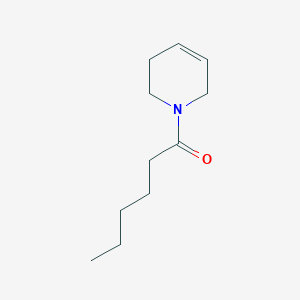
![N-(6-chloronaphthalen-2-yl)-N-[(2,4-diaminoquinazolin-6-yl)methyl]formamide](/img/structure/B14661213.png)

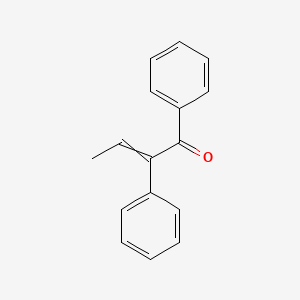
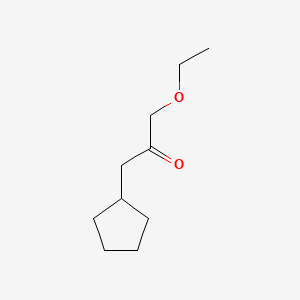
![2-[Chloro(phenyl)methyl]-1-(methylsulfonyl)-1h-benzimidazole](/img/structure/B14661232.png)



